N-(2,6-diethylphenyl)-3-methylbenzamide
Description
N-(2,6-Diethylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group and a 2,6-diethylphenyl anilide moiety. The diethyl groups at the ortho positions of the phenyl ring likely impose significant steric and electronic effects, distinguishing it from compounds with smaller substituents (e.g., methyl or chloro groups) .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14-9-7-10-15(5-2)17(14)19-18(20)16-11-6-8-13(3)12-16/h6-12H,4-5H2,1-3H3,(H,19,20) |
InChI Key |
XBZBNBZZJAMLGM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzanilides
The diethyl groups in the target compound are bulkier than methyl or chloro substituents, which may increase steric hindrance, reduce solubility, and modify crystal lattice stability. This could lead to distinct dihedral angles or hydrogen-bonding motifs compared to analogs like I or IV .
Reactivity and Functional Group Influence
- Catalytic Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate group, limiting its utility in metal-catalyzed C–H activation .
- The absence of a methoxymethyl or chloro group in the target compound likely diminishes pesticidal activity, highlighting the critical role of functional group diversity in agrochemical design .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data for N-(2,6-Dimethylphenyl)-3-methylbenzamide (I)
| Parameter | Value |
|---|---|
| Space group | Monoclinic, Cc |
| Unit cell dimensions | a=12.0715 Å, b=12.4966 Å, c=9.7027 Å |
| Dihedral angle | 73.3° |
| Hydrogen bonds | N–H⋯O (2.06 Å) forming chains |
For the diethyl analog, bulkier substituents may expand unit cell dimensions and reduce crystal symmetry. Additionally, enhanced hydrophobicity from ethyl groups could lower aqueous solubility compared to dimethyl or dichloro derivatives .
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